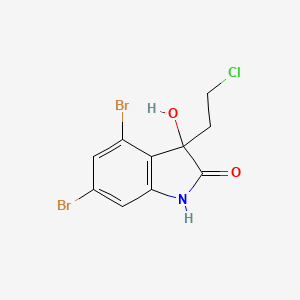
Agn-PC-0JU859
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0JU859 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0JU859 typically involves the reduction of silver salts in the presence of specific organic ligands. One common method is the polyol chemical reduction method, where silver nitrate is reduced using ethylene glycol in the presence of a stabilizing agent such as polyvinylpyrrolidone. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions. The final product is typically purified through filtration and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0JU859 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions involving this compound can occur in the presence of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver or silver nanoparticles .
Scientific Research Applications
Agn-PC-0JU859 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Agn-PC-0JU859 involves its interaction with cellular components and enzymes. The compound exerts its effects by disrupting the cell membrane and interfering with essential metabolic processes. Molecular targets include proteins and nucleic acids, leading to the inhibition of cell growth and replication .
Comparison with Similar Compounds
Similar Compounds
Silver Nitrate (AgNO3): Similar to Agn-PC-0JU859, silver nitrate is used for its antimicrobial properties and in various chemical reactions.
Silver Azide (AgN3): Known for its explosive properties, silver azide is used in detonators and other pyrotechnic applications.
Silver Pentazolate (AgN5): This compound is studied for its high-energy density and potential use in propulsion systems.
Uniqueness of this compound
This compound stands out due to its unique combination of chemical reactivity and stability. Unlike other silver compounds, it offers a balance between reactivity and safety, making it suitable for a wide range of applications without the risks associated with more reactive or unstable compounds .
Properties
CAS No. |
184587-78-8 |
|---|---|
Molecular Formula |
C10H8Br2ClNO2 |
Molecular Weight |
369.43 g/mol |
IUPAC Name |
4,6-dibromo-3-(2-chloroethyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C10H8Br2ClNO2/c11-5-3-6(12)8-7(4-5)14-9(15)10(8,16)1-2-13/h3-4,16H,1-2H2,(H,14,15) |
InChI Key |
ZRDJKQFIKGOBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















